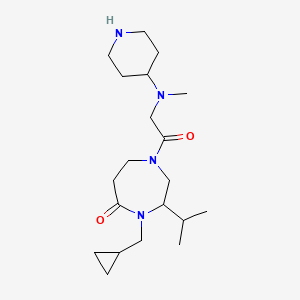
1-(4-methylphenyl)-2-(9H-purin-6-ylthio)ethanone
描述
1-(4-methylphenyl)-2-(9H-purin-6-ylthio)ethanone, also known as MPEP, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal excitability in the central nervous system. In
作用机制
1-(4-methylphenyl)-2-(9H-purin-6-ylthio)ethanone acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 plays a crucial role in regulating synaptic plasticity and neuronal excitability, and its dysregulation has been implicated in various neurological and psychiatric disorders. By blocking the activity of mGluR5, this compound can modulate the function of glutamatergic neurotransmission and reduce the excitotoxicity and oxidative stress that contribute to neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and cell cultures. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, and regulate the expression of various genes and proteins involved in synaptic plasticity and neuroprotection. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which are key contributors to neurodegeneration.
实验室实验的优点和局限性
1-(4-methylphenyl)-2-(9H-purin-6-ylthio)ethanone has several advantages for lab experiments, including its high selectivity and specificity for mGluR5, its well-characterized pharmacokinetics and pharmacodynamics, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility and stability in aqueous solutions, its potential off-target effects on other receptors and enzymes, and its potential toxicity at high doses.
未来方向
There are several future directions for research on 1-(4-methylphenyl)-2-(9H-purin-6-ylthio)ethanone, including:
1. Investigating the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia, epilepsy, and addiction.
2. Developing more potent and selective mGluR5 antagonists that can overcome the limitations of this compound.
3. Studying the mechanisms underlying the neuroprotective and neuroregenerative effects of this compound, and identifying the downstream signaling pathways and molecular targets involved.
4. Exploring the potential synergistic effects of this compound with other drugs or therapies, such as stem cell transplantation, gene therapy, or neuromodulation.
Conclusion:
In conclusion, this compound (this compound) is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound acts as a selective antagonist of the mGluR5, which plays a crucial role in regulating synaptic plasticity and neuronal excitability in the central nervous system. This compound has been shown to have neuroprotective, anxiolytic, and antidepressant effects in animal models, and has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its therapeutic applications in other disorders, developing more potent and selective mGluR5 antagonists, studying its mechanisms of action, and exploring its potential synergistic effects with other therapies.
科学研究应用
1-(4-methylphenyl)-2-(9H-purin-6-ylthio)ethanone has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
属性
IUPAC Name |
1-(4-methylphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-9-2-4-10(5-3-9)11(19)6-20-14-12-13(16-7-15-12)17-8-18-14/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCMPWXHYUAWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,6-trimethyl-3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]pyridin-2(1H)-one](/img/structure/B5356902.png)
![4-methyl-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5356910.png)
![1-(5-tert-butyl-1H-pyrazol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5356918.png)
![6-chloro-4-[(2-fluorophenyl)amino]-3-quinolinecarboxylic acid hydrochloride](/img/structure/B5356930.png)
![(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)amine dihydrochloride](/img/structure/B5356931.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5356937.png)
![3-methyl-8-[4-(1H-pyrazol-4-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5356945.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5356951.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5356967.png)
![4-[4-(4-morpholinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5356969.png)
![N-cyclopropyl-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5356970.png)
![5-bromo-N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5356991.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5356992.png)
